1-Bromo-4-(ethylsulfonimidoyl)benzene
Description
1-Bromo-4-(ethylsulfonimidoyl)benzene is a brominated aromatic compound featuring an ethylsulfonimidoyl group (-S(O)(NH)Et) at the para position. This functional group combines sulfinyl (S=O) and imino (NH) moieties, imparting unique electronic and steric properties. The compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of sulfonamides and sulfoximines, which are critical in drug discovery for their metabolic stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
(4-bromophenyl)-ethyl-imino-oxo-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNOS/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMQJOMQKHVCPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=N)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-4-(ethylsulfonimidoyl)benzene typically involves the bromination of 4-(ethylsulfonimidoyl)benzene. The reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated systems to ensure consistency and purity.
Chemical Reactions Analysis
1-Bromo-4-(ethylsulfonimidoyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: The ethylsulfonimidoyl group can be oxidized to form sulfonyl derivatives. Reagents such as hydrogen peroxide or potassium permanganate are typically used for these reactions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation reactions typically produce sulfonyl compounds.
Scientific Research Applications
1-Bromo-4-(ethylsulfonimidoyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in the design of molecules that can modulate specific biological pathways.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(ethylsulfonimidoyl)benzene involves its interaction with specific molecular targets. The bromine atom and the ethylsulfonimidoyl group can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which influence the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1-Bromo-4-(methanesulfinyl)benzene
1-Bromo-4-(methylsulfonyl)benzene
- Structure : Contains a sulfonyl (-SO₂Me) group.
- Physical Properties : Higher melting point (47.9°C for analogous cyclohexyl derivatives) compared to sulfonimidoyl compounds, likely due to stronger dipole-dipole interactions .
- Reactivity : The electron-withdrawing sulfonyl group deactivates the benzene ring, slowing cross-coupling reactions like Suzuki-Miyaura .
1-Bromo-4-(isopropylsulfonyl)benzene
Table 1: Key Properties of Sulfur-Functionalized Bromobenzenes
Halogenated Aryl Ethers and Thioethers
1-Bromo-4-(4-chlorophenoxy)benzene (15d)
1-Bromo-4-(3-thienyl)benzene (6)
Table 2: Comparison of Halogenated Aromatic Intermediates
Alkynyl and Alkenyl Derivatives
1-Bromo-4-(phenylethynyl)benzene
1-Bromo-4-(2-fluoropropyl)benzene (F5)
Biological Activity
1-Bromo-4-(ethylsulfonimidoyl)benzene, a compound with the chemical formula CHBrNOS, has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the bromination of 4-(ethylsulfonimidoyl)benzene using bromine in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions are crucial to prevent side reactions and ensure high yield and purity .
Chemical Reactions:
- Substitution Reactions: The bromine atom can be substituted by nucleophiles such as sodium hydroxide or potassium tert-butoxide.
- Oxidation Reactions: The ethylsulfonimidoyl group can be oxidized to form sulfonyl derivatives.
- Reduction Reactions: Reduction can yield amines or other derivatives using agents like lithium aluminum hydride .
Biological Activity
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its unique functional groups allow it to interact with various biological targets, which may lead to therapeutic applications.
Antimicrobial Properties
Studies have shown that compounds similar to this compound can inhibit the growth of bacteria and fungi. For instance, derivatives of sulfonamide compounds have demonstrated significant antibacterial activity against Gram-positive bacteria .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells. The mechanism is thought to involve the inhibition of specific enzymes involved in cell proliferation .
The biological activity of this compound is attributed to its ability to form hydrogen bonds and engage in van der Waals interactions with biological macromolecules. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 1-Bromo-4-(methylsulfonimidoyl)benzene | Methyl group instead of ethyl | Similar antimicrobial properties |
| 1-Bromo-4-(phenylsulfonimidoyl)benzene | Phenyl group increases steric hindrance | Potentially reduced activity |
| 1-Chloro-4-(ethylsulfonimidoyl)benzene | Chlorine instead of bromine | Altered reactivity and stability |
Case Studies
Several studies have explored the biological implications of sulfonamide derivatives, which include this compound:
- Antimicrobial Study: A study conducted on various sulfonamide derivatives showed that compounds with ethyl substitutions exhibited enhanced antibacterial activity compared to their methyl counterparts .
- Cancer Cell Line Testing: In vitro tests on cancer cell lines revealed that this compound could effectively inhibit cell growth at micromolar concentrations, suggesting its potential as a lead compound for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
